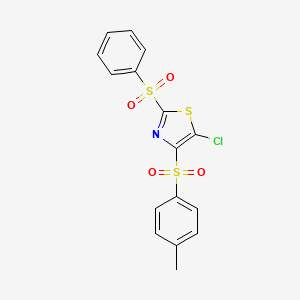

5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole

Description

5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole is a thiazole-based heterocyclic compound featuring two sulfonyl substituents: a phenylsulfonyl group at position 2 and a tosyl (p-toluenesulfonyl) group at position 2. The thiazole core is substituted with a chlorine atom at position 5, which enhances its electronic and steric properties. This compound is of significant interest in medicinal and materials chemistry due to the sulfonyl groups' ability to modulate reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-(benzenesulfonyl)-5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4S3/c1-11-7-9-13(10-8-11)24(19,20)15-14(17)23-16(18-15)25(21,22)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCYAXMEMWMNMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Chloro Group: The chloro group can be introduced via halogenation reactions using reagents like phosphorus oxychloride or thionyl chloride.

Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction Products: Reduction can yield the corresponding thiazolidines or other reduced derivatives.

Scientific Research Applications

5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The phenylsulfonyl and tosyl groups can enhance its binding affinity and specificity for certain molecular targets. The chloro group can also participate in interactions with the target molecule, contributing to its overall activity.

Comparison with Similar Compounds

Halogen-Substituted Thiazoles

Compounds 4 and 5 from and (4-(4-chlorophenyl/fluorophenyl)-2-(pyrazol-1-yl)thiazoles) share a thiazole core with aryl and halogen substituents. These compounds are isostructural but differ in halogen substitution (Cl vs. F), leading to slight adjustments in crystal packing. The chloro-substituted derivative (compound 4 ) exhibits tighter molecular packing due to chlorine’s larger atomic radius and stronger van der Waals interactions compared to fluorine in compound 5 .

Tosyl vs. Phenylsulfonyl Groups

The target compound’s tosyl group (p-toluenesulfonyl) differs from simpler phenylsulfonyl groups in analogs. For instance, 5-chloro-2,4-diphenylthiazole () lacks sulfonyl groups but features phenyl substituents. The addition of sulfonyl moieties in the target compound likely enhances its polarity and hydrogen-bonding capacity, impacting solubility and crystallinity .

Benzothiazole Derivatives

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () shares a chlorine atom and aromatic substituents but differs in the heterocyclic core (benzothiazole vs. thiazole). The dihedral angle between the benzothiazole and methoxyphenyl rings is 8.76°, indicating near-planar geometry. In contrast, sulfonyl-substituted thiazoles like the target compound may exhibit greater conformational flexibility due to the non-planar sulfonyl groups .

Crystallographic and Conformational Analysis

- Crystal Packing : Compounds 4 and 5 () crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit. The chloro-substituted derivative shows closer molecular packing (3.5–3.7 Å intermolecular distances) compared to fluorinated analogs (3.8–4.0 Å), attributed to chlorine’s higher polarizability .

- Planarity vs. Non-Planarity: The benzothiazole derivative () adopts a near-planar conformation, while sulfonyl-substituted thiazoles likely exhibit torsional angles due to sulfonyl groups’ tetrahedral geometry. This difference impacts π-π stacking and solid-state stability .

Data Tables

Biological Activity

5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole is characterized by its thiazole core, which is known for its ability to interact with various biological targets. The compound features a chloro group and sulfonyl moiety that enhance its reactivity and potential therapeutic effects.

Anticancer Activity

Research indicates that thiazole derivatives, including 5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through different mechanisms, such as inducing apoptosis and inhibiting cell cycle progression.

- Mechanism of Action :

- Thiazole compounds often activate apoptotic pathways by modulating the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax. Increased levels of cleaved caspase-3 have been observed in treated cells, indicating activation of the intrinsic apoptotic pathway .

- Additionally, these compounds may interfere with DNA synthesis and repair mechanisms, leading to increased cancer cell sensitivity to chemotherapeutic agents .

Antimicrobial Activity

5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole has also been investigated for its antimicrobial properties. Studies suggest that thiazole derivatives can exhibit activity against both bacterial and fungal strains.

- Bactericidal Effects : Research indicates that compounds with similar structures can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.

- Fungal Inhibition : The compound has shown potential against various fungal pathogens, making it a candidate for further development in antifungal therapies.

Pharmacokinetics

The pharmacokinetic profile of 5-Chloro-2-(phenylsulfonyl)-4-tosylthiazole suggests good solubility in polar solvents, which enhances its bioavailability. This property is crucial for its effectiveness as a therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.